N-[(7-bromoquinolin-6-yl)methyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide
Description
N-[(7-bromoquinolin-6-yl)methyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a quinoline moiety substituted with a bromine atom at the 7th position, a pyrazole ring with a carboxamide group, and a cyclobutyl group
Properties
IUPAC Name |
N-[(7-bromoquinolin-6-yl)methyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c1-24-18(15(11-23-24)12-4-2-5-12)19(25)22-10-14-8-13-6-3-7-21-17(13)9-16(14)20/h3,6-9,11-12H,2,4-5,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETGPAOILJPPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)C(=O)NCC3=C(C=C4C(=C3)C=CC=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-bromoquinolin-6-yl)methyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of quinoline to introduce the bromine atom at the 7th position. This is followed by the formation of the pyrazole ring through cyclization reactions involving appropriate precursors. The final step involves the introduction of the carboxamide group and the cyclobutyl moiety through amide bond formation and alkylation reactions, respectively. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(7-bromoquinolin-6-yl)methyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carboxamide group to an amine.
Substitution: The bromine atom on the quinoline ring can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline-based compounds with different substituents.
Scientific Research Applications
N-[(7-bromoquinolin-6-yl)methyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronics and photonics.
Mechanism of Action
The mechanism of action of N-[(7-bromoquinolin-6-yl)methyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The pyrazole ring and carboxamide group may also play roles in binding to proteins and other biomolecules, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
N-[(7-bromoquinolin-6-yl)methyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide can be compared with other quinoline and pyrazole derivatives:
Similar Compounds: Compounds such as 7-bromoquinoline, 4-cyclobutylpyrazole, and various carboxamide derivatives share structural similarities.
Uniqueness: The combination of the quinoline, pyrazole, and carboxamide moieties, along with the specific substitution pattern, gives this compound unique properties that may not be present in other similar compounds. This uniqueness can be leveraged in designing new molecules with enhanced biological or material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
